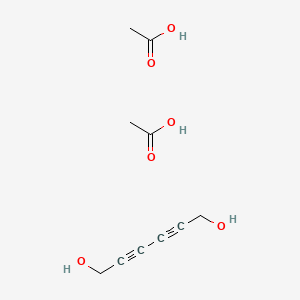
Acetic acid;hexa-2,4-diyne-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;hexa-2,4-diyne-1,6-diol is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.21500 g/mol . This compound is known for its unique structure, which includes both acetic acid and hexa-2,4-diyne-1,6-diol moieties. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Diacetylene and Formaldehyde: One method involves reacting diacetylene with formaldehyde in the presence of a polar solvent and catalytic amounts of a silver catalyst. This reaction yields hexa-2,4-diyne-1,6-diol, which can then be acetylated to form acetic acid;hexa-2,4-diyne-1,6-diol.
From Propargyl Alcohol: Another method involves the polymerization of propargyl alcohol under vacuum or inert gas atmosphere.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetic acid;hexa-2,4-diyne-1,6-diol can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;hexa-2,4-diyne-1,6-diol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of polyesters, polyurethanes, adhesives, and textile auxiliaries.
Mecanismo De Acción
The mechanism of action of acetic acid;hexa-2,4-diyne-1,6-diol involves its ability to undergo polymerization and other chemical reactions. The compound’s molecular targets and pathways depend on the specific application and reaction conditions. For example, in polymerization, it forms a rigid polymer backbone containing conjugated enyne fragments .
Comparación Con Compuestos Similares
2,4-Hexadiyne-1,6-diol: This compound shares a similar structure but lacks the acetic acid moiety.
Diacetylene Glycol: Another related compound with similar chemical properties.
Uniqueness: Acetic acid;hexa-2,4-diyne-1,6-diol is unique due to its combination of acetic acid and hexa-2,4-diyne-1,6-diol structures, which imparts distinctive chemical reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
54448-18-9 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
acetic acid;hexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C6H6O2.2C2H4O2/c7-5-3-1-2-4-6-8;2*1-2(3)4/h7-8H,5-6H2;2*1H3,(H,3,4) |
Clave InChI |
OLACEMXFYAOOTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(C#CC#CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


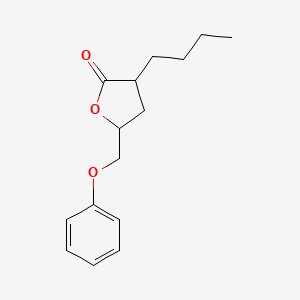
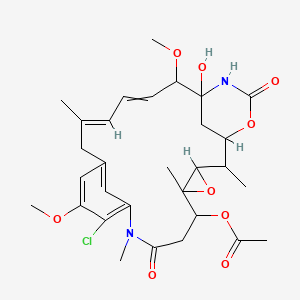

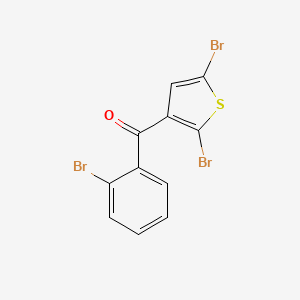
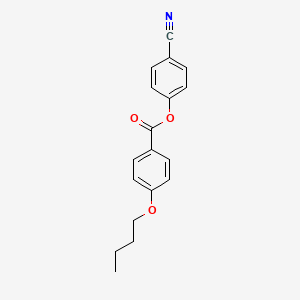
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
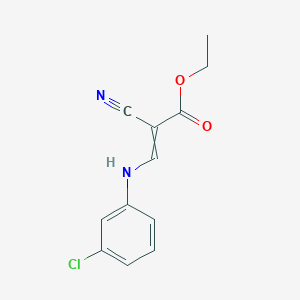
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
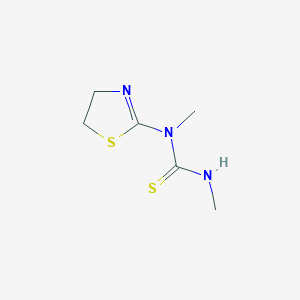
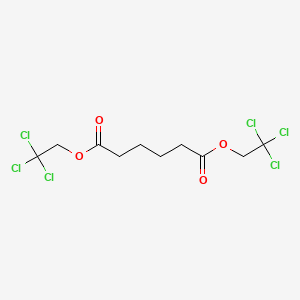
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
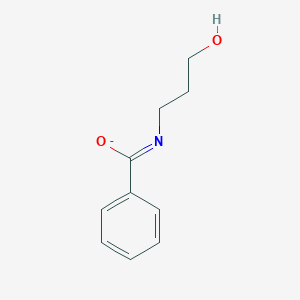
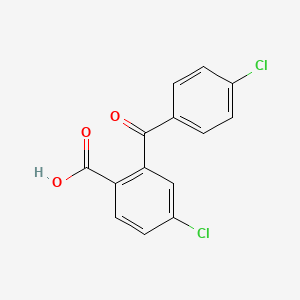
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
